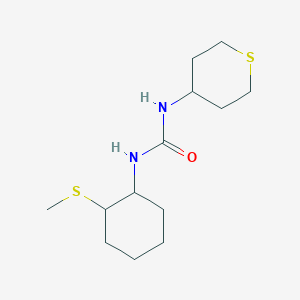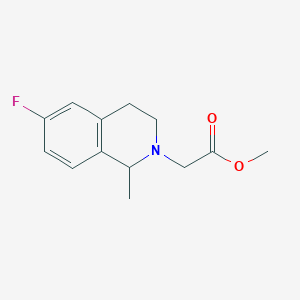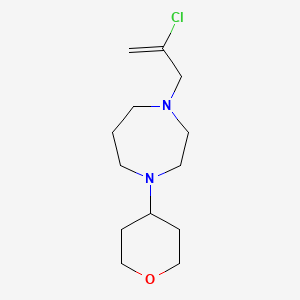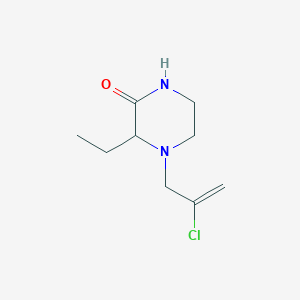
1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea is a chemical compound that belongs to the class of arylcyclohexylamines. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea involves the selective inhibition of the NMDA receptor by binding to its ion channel. This results in the prevention of excessive glutamate-mediated excitatory signaling, which is known to contribute to neuronal damage and death in various neurological disorders. The inhibition of the NMDA receptor by 1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea has also been shown to enhance the activity of other neurotransmitter systems such as the gamma-aminobutyric acid (GABA) and opioid systems.
Biochemical and Physiological Effects:
1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the brain, which are known to contribute to neuroinflammation and neurodegeneration. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea in lab experiments include its high potency and selectivity for the NMDA receptor, its ability to modulate multiple neurotransmitter systems, and its potential therapeutic applications in various neurological and psychiatric disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, its limited solubility in aqueous solutions, and the need for further studies to determine its optimal dosing and administration.
Direcciones Futuras
There are several future directions for the research on 1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, and chronic pain. Another direction is to optimize its synthesis method and improve its pharmacokinetic properties such as solubility and bioavailability. Additionally, further studies are needed to determine its safety and toxicity profile, as well as its optimal dosing and administration in clinical settings.
Métodos De Síntesis
The synthesis of 1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea involves the reaction of 1-(2-methylcyclohexyl)piperazine with thiourea in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an acid. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Aplicaciones Científicas De Investigación
1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea has been studied for its potential therapeutic applications in various diseases such as depression, anxiety, and chronic pain. It has been found to act as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. The NMDA receptor has been implicated in the pathophysiology of various neurological and psychiatric disorders, and its modulation by 1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
1-(2-methylsulfanylcyclohexyl)-3-(thian-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2OS2/c1-17-12-5-3-2-4-11(12)15-13(16)14-10-6-8-18-9-7-10/h10-12H,2-9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLYZAXKVHWHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCCC1NC(=O)NC2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyclopropyl-5-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7593465.png)



![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-2-carboxylate](/img/structure/B7593485.png)
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate](/img/structure/B7593487.png)
![2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl 4-fluorobenzoate](/img/structure/B7593494.png)
![1-[[4-Fluoro-2-(trifluoromethyl)phenyl]methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea](/img/structure/B7593499.png)




